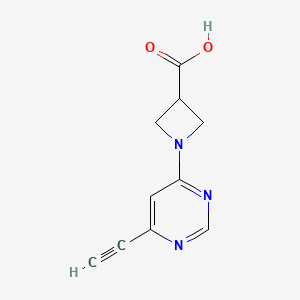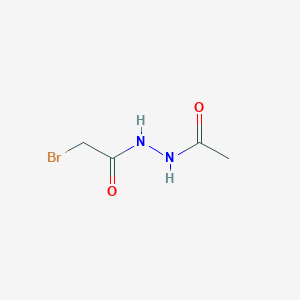![molecular formula C7H15N3O2S B1492543 2-(2-氨基乙基)六氢吡咯并[1,2-b][1,2,5]噻二唑-1,1-二氧化物 CAS No. 2092224-24-1](/img/structure/B1492543.png)
2-(2-氨基乙基)六氢吡咯并[1,2-b][1,2,5]噻二唑-1,1-二氧化物
描述
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide is a chemical compound with the molecular formula C7H15N3O2S and a molecular weight of 205.28 g/mol. It is a derivative of 1,2,5-thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,5-thiadiazole 1,1-dioxides, to which our compound belongs, can be divided into two categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .科学研究应用
降血糖药
Aicher 等人 (1998) 进行的一项研究描述了从氨基醇或氨基硫醇和酮酸合成取代的四氢吡咯并[2,1-b]恶唑-5(6H)-酮和四氢吡咯并[2,1-b]噻唑-5(6H)-酮,从而开发出降血糖药。这些化合物被评估了其增强培养的 L6 肌细胞中葡萄糖利用的能力,并在 2 型糖尿病模型中显示出显着的体内降血糖功效和效力。这突出了该化合物在糖尿病治疗研究中的潜力 (Aicher 等人,1998).
缩环和合成技术
Fülöpová 等人 (2015) 报道了一种通过 2,5-二氢苯并[f][1,2,5]噻二氮杂卓-1,1-二氧化物的缩环来高效合成 4H-苯并[b][1,4]噻嗪-1,1-二氧化物的方法,展示了一种创建药理学相关衍生物的新方法,该衍生物在生物学、医学和工业中具有各种应用 (Fülöpová 等人,2015).
缓蚀
Kaya 等人 (2016) 对噻二唑衍生物进行了量子化学和分子动力学模拟研究,证明了它们作为铁的缓蚀剂的有效性。这项工作说明了该化合物在腐蚀防护中的应用,这对于延长各种行业中金属结构和部件的使用寿命至关重要 (Kaya 等人,2016).
抗菌活性
Chohan 等人 (2002) 对噻二唑衍生席夫碱的 Co(II)、Cu(II)、Ni(II) 和 Zn(II) 配合物的抗菌活性进行的研究展示了利用这些化合物来对抗细菌感染的潜力。该研究表明,席夫碱的螯合增强了它们对各种细菌菌株的抗菌效力,这表明了一种解决抗生素耐药性的新方法 (Chohan 等人,2002).
未来方向
While the future directions for this specific compound are not detailed in the search results, thiadiazole-based compounds have been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which show high sensitivity and selectivity for primary aromatic amine detection . This suggests potential future applications in the field of sensing and detection.
生化分析
Biochemical Properties
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, potentially acting as a modulator of these processes. The nature of these interactions often involves the formation of transient complexes that can alter the activity of the enzymes, either enhancing or inhibiting their function .
Cellular Effects
The effects of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can promote or inhibit cell proliferation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These interactions are crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, which are essential for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering the metabolic flux and levels of specific metabolites . For instance, it may influence the glycolytic pathway by modulating the activity of glycolytic enzymes, thereby affecting the overall energy production within the cell .
Transport and Distribution
The transport and distribution of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall bioavailability and efficacy in various biological contexts .
Subcellular Localization
The subcellular localization of 2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization provides insights into its specific roles in cellular processes .
属性
IUPAC Name |
2-(1,1-dioxo-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2,5]thiadiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S/c8-3-5-9-6-7-2-1-4-10(7)13(9,11)12/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSBWDSQSVYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(S(=O)(=O)N2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)




![3-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1492469.png)

![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)


![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)
